molecular formula C20H23N3O3 B14147633 N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide

N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide

Cat. No.: B14147633
M. Wt: 353.4 g/mol
InChI Key: SPJKSVLJBBPKSN-CJLVFECKSA-N
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Description

2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide is a complex organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by its unique structure, which includes a phenoxy group, an acetamide group, and a phenylpropan-2-ylideneamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide typically involves multiple steps. One common method starts with the preparation of 3-methylphenoxyacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with an amine to form the amide bond. The final step involves the condensation of the amide with an appropriate aldehyde or ketone to form the imine linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide

InChI

InChI=1S/C20H23N3O3/c1-15-7-6-10-18(11-15)26-14-20(25)21-13-19(24)23-22-16(2)12-17-8-4-3-5-9-17/h3-11H,12-14H2,1-2H3,(H,21,25)(H,23,24)/b22-16+

InChI Key

SPJKSVLJBBPKSN-CJLVFECKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(=O)N/N=C(\C)/CC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(=O)NN=C(C)CC2=CC=CC=C2

solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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